Product packaging for 2-Formyl-4-(3-nitrophenyl)phenol(Cat. No.:CAS No. 893743-12-9)

2-Formyl-4-(3-nitrophenyl)phenol

Cat. No.: B6323541
CAS No.: 893743-12-9
M. Wt: 243.21 g/mol
InChI Key: OHHDROKLKJUVSE-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-nitrophenyl)phenol (CAS Number: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B6323541 2-Formyl-4-(3-nitrophenyl)phenol CAS No. 893743-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-(3-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)14(17)18/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDROKLKJUVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629597
Record name 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893743-12-9
Record name 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 2 Formyl 4 3 Nitrophenyl Phenol

X-ray Crystallography for Precise Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although specific crystallographic data for 2-Formyl-4-(3-nitrophenyl)phenol is not publicly available, analysis of closely related structures, such as 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, provides significant insights into the expected molecular geometry, intermolecular interactions, and conformational preferences.

Single Crystal X-ray Diffraction Analysis of this compound and its Analogues

Single crystal X-ray diffraction analysis of analogous compounds, for instance, nitrophenyl-substituted pyrazolines, reveals detailed information about their crystal systems and space groups. For example, various p-nitro substituted-2-pyrazolines have been found to crystallize in monoclinic (P2₁/c, P2₁) and orthorhombic (Pnma, P2₁2₁2₁) space groups. This diversity in crystal packing highlights the influence of even subtle changes in molecular structure on the resulting solid-state arrangement.

For a molecule like this compound, one would anticipate a similar range of possible crystal packings. The presence of the hydroxyl and formyl groups introduces the potential for strong, directional hydrogen bonding, which would be a primary determinant of the crystal lattice. A representative analogue, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, which lacks the hydroxyl group, provides a baseline for understanding the core biphenyl (B1667301) structure. The crystallographic parameters for such analogues are crucial for building a model of the target compound's solid-state structure.

Table 1: Representative Crystallographic Data for an Analogous Biphenyl Compound

Parameter4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.5 Å, b = 12.0 Å, c = 23.5 Å (Example)
Dihedral Angle (between rings) ~35-45°

Note: The unit cell dimensions are illustrative and based on typical values for similar organic compounds.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a combination of intermolecular forces. The nitro group is a key player in forming intermolecular interactions. In many nitroaromatic compounds, C-H···O interactions involving the nitro oxygen atoms are prevalent and contribute significantly to the stability of the crystal lattice. Furthermore, π-π stacking interactions between the aromatic rings are expected, with typical centroid-to-centroid distances in the range of 3.5 to 4.0 Å.

Conformational Analysis in the Solid State

A key structural feature of biphenyl derivatives is the dihedral angle between the two aromatic rings. In the solid state, this angle is a result of the balance between intramolecular steric hindrance and intermolecular packing forces. For 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, this angle is typically found to be in the range of 35-45 degrees, indicating a non-planar conformation. This twist is a compromise to relieve the steric strain between the ortho-hydrogens on the two rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of its proton (¹H) and carbon (¹³C) signals and offer insights into subtle structural features like intramolecular hydrogen bonding.

Advanced 1D and 2D NMR Techniques for Full Structural Assignment

The ¹H NMR spectrum of this compound would exhibit distinct signals for each of its non-equivalent protons. The aldehyde proton is expected to resonate at a characteristic downfield shift, typically in the range of 9.8-10.5 ppm. The exact chemical shift would be influenced by the electronic effects of the substituents and the presence of intramolecular hydrogen bonding. The aromatic protons would appear in the region of 7.0-8.5 ppm, with their multiplicity and coupling constants providing information about their relative positions on the rings. The phenolic hydroxyl proton signal would likely be broad and its chemical shift highly dependent on the solvent and concentration, though it would be sharpened and shifted downfield by intramolecular hydrogen bonding.

The ¹³C NMR spectrum would complement the proton data, with the formyl carbon appearing at a very downfield shift (around 190 ppm). The aromatic carbons would resonate in the 110-160 ppm range. To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques reveal proton-proton and proton-carbon correlations, allowing for a complete and confident structural assignment. Spectroscopic data for the analogue 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde shows the aldehyde proton at approximately 10.0 ppm, providing a good reference point rsc.org.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Formyl Proton (CHO)9.8 - 10.5~190
Phenolic Proton (OH)10.0 - 12.0 (intramolecular H-bond)-
Aromatic Protons7.0 - 8.5110 - 160

Note: These are predicted ranges based on data from analogous compounds and general NMR principles. organicchemistrydata.orgstackexchange.comoregonstate.edu

Investigation of Intramolecular Hydrogen Bonding via NMR Chemical Shifts

A prominent structural feature of 2-formylphenols is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl oxygen atom. This hydrogen bond significantly influences the NMR spectrum. The most direct evidence for this interaction is the chemical shift of the phenolic proton. In the absence of hydrogen bonding, this proton signal is typically broad and appears around 4-7 ppm. However, when a strong intramolecular hydrogen bond is present, the proton becomes more deshielded, and its signal shifts significantly downfield, often to a region between 10 and 12 ppm, and becomes sharper due to reduced exchange with the solvent.

The chemical shift of the formyl proton is also affected by this hydrogen bond. In ortho-hydroxybenzaldehydes, the formyl proton is often shifted to a higher field (upfield) compared to its para-isomer, which lacks the intramolecular hydrogen bond. This is attributed to the electronic effects of the hydrogen bond. Studies on substituted salicylaldehydes have consistently shown these effects, providing a reliable method for confirming the presence and strength of such interactions in solution modgraph.co.ukcdnsciencepub.com. The investigation of intramolecular hydrogen bonds is a key application of NMR spectroscopy in structural chemistry nih.govrsc.orgstanford.edunih.gov.

Studies on Tautomerism and Conformational Exchange Processes in Solution

The structure of this compound, a derivative of salicylaldehyde (B1680747), presents the potential for keto-enol tautomerism. This process involves the interconversion between two constitutional isomers: the enol form (the phenol) and the keto form (a quinone-methide type structure). This equilibrium is significantly influenced by factors such as solvent polarity, temperature, and the presence of intramolecular hydrogen bonds. masterorganicchemistry.comlibretexts.org

The enol tautomer is generally the more stable form for most aldehydes and ketones, with the keto form being less favored by approximately 45–60 kJ/mol. libretexts.org This preference is largely attributed to the greater strength of the C=O double bond in the keto form compared to the C=C double bond in the enol form. libretexts.org However, several structural factors can shift this equilibrium. Intramolecular hydrogen bonding, conjugation, and aromaticity can stabilize the enol form. masterorganicchemistry.com

In the case of this compound, a strong intramolecular hydrogen bond is expected between the hydroxyl group and the formyl group's carbonyl oxygen. This type of hydrogen bond, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), stabilizes a planar conformation and strengthens the hydrogen bond through π-electron delocalization, which can form a quasi-aromatic ring. mdpi.commdpi.com The presence of an electron-withdrawing nitro group on the appended phenyl ring can further influence the acidity of the phenolic proton and the electronic properties of the system, though the meta position of the nitro group has a less direct electronic influence compared to ortho or para substitution. researchgate.net

Studies on related ortho-hydroxyaryl compounds using NMR spectroscopy have shown that the chemical shift of the phenolic proton is a sensitive probe for the strength of the intramolecular hydrogen bond. mdpi.com Temperature-dependent NMR studies can also reveal dynamic processes like the breaking and forming of this hydrogen bond and conformational changes, such as the orientation of the nitrophenyl group relative to the phenol (B47542) ring. mdpi.com In aprotic solvents, the intramolecular hydrogen bond is generally favored, while in protic solvents, there can be competition with intermolecular hydrogen bonds to the solvent. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the molecular structure of compounds like this compound. researchgate.net

Detailed Infrared Spectroscopic Fingerprinting

The infrared (IR) spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. A key feature is the O-H stretching vibration of the phenolic group, which is involved in a strong intramolecular hydrogen bond. This typically results in a broad and red-shifted band compared to a free O-H group. The position and shape of this band provide insight into the strength of the hydrogen bond.

The C=O stretching vibration of the formyl group also gives a strong absorption band. Its frequency can be influenced by conjugation with the aromatic ring and its participation in the intramolecular hydrogen bond. The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. Other significant bands include the C-H stretching and bending modes of the aromatic rings and the formyl group, as well as C=C stretching vibrations within the aromatic rings. ijaemr.com Normal coordinate analysis on related substituted phenols has been used to make unambiguous assignments of these vibrational modes. nih.govnih.gov

Table 1: Typical Infrared (IR) Absorption Frequencies for Functional Groups in this compound and Related Compounds. Note: The exact frequencies for this compound may vary based on its specific crystalline form and solvent environment.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Phenolic O-HStretching (intramolecular H-bond)3200-2500 (broad)
Formyl C=OStretching1680-1650
Nitro NO₂Asymmetric Stretching1550-1500
Nitro NO₂Symmetric Stretching1360-1320
Aromatic C=CRing Stretching1600-1450
Aromatic C-HStretching3100-3000
Aromatic C-HOut-of-plane Bending900-675
C-OStretching1260-1180

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic rings, are expected to give rise to strong Raman signals. Raman spectroscopy is particularly sensitive to the molecular backbone and can be used to study conformational changes. spectroscopyonline.com Furthermore, it is a valuable technique for analyzing polymorphism, as different crystal forms of the same compound will produce distinct Raman spectra, especially in the low-frequency region (10-200 cm⁻¹) which is sensitive to lattice vibrations. spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic structure and photophysical properties of this compound.

UV-Visible Spectrophotometry for Electronic Transitions and Solvatochromism

The UV-Visible absorption spectrum of this compound is expected to show multiple absorption bands corresponding to various electronic transitions within the molecule. These transitions are typically π → π* and n → π* transitions associated with the aromatic rings, the formyl group, and the nitro group. The presence of the extended conjugated system influences the position and intensity of these bands.

The compound is likely to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. This phenomenon is indicative of a change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state may be stabilized to a different extent than the ground state, leading to a shift in the absorption maximum. rsc.org Studies on similar molecules have shown that intramolecular hydrogen bonding can also affect the electronic transitions and contribute to the observed solvatochromic shifts. rsc.org

Fluorescence and Phosphorescence Characterization of Derivatives

While this compound itself may not be strongly fluorescent due to the presence of the nitro group, which can quench fluorescence through efficient intersystem crossing, its derivatives could be designed to have significant emissive properties. For instance, derivatives of salicylaldehyde have been developed as fluorescent sensors. nih.gov The fluorescence properties of such derivatives would be highly dependent on the nature and position of substituents on the aromatic rings. The introduction of electron-donating groups or the modification of the intramolecular hydrogen bond could potentially enhance the fluorescence quantum yield. The study of fluorescence and phosphorescence in derivatives provides a pathway to understanding the excited-state dynamics and developing new functional materials.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of novel organic compounds. In the case of this compound, HRMS provides definitive confirmation of its elemental composition through precise mass measurement of the molecular ion. Furthermore, the analysis of its fragmentation pathways under controlled collision-induced dissociation (CID) offers invaluable insights into the molecule's intricate structural framework.

The calculated exact mass of this compound (C₁₃H₉NO₄) is 243.0532 Da. High-resolution mass spectrometers can measure the mass of the molecular ion with an accuracy in the low parts-per-million (ppm) range, allowing for confident determination of the elemental formula.

The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways dictated by the presence of the hydroxyl, formyl, and nitro functional groups, as well as the biaryl linkage. The study of nitroaromatic compounds by mass spectrometry has revealed typical fragmentation patterns, including the loss of nitro- and nitroso-moieties. nih.govnih.govyoutube.com The presence of phenolic and aldehydic groups also directs specific fragmentation routes. libretexts.org

A plausible fragmentation scheme for this compound, based on established principles for related compounds, would likely involve initial cleavages associated with the most labile groups. The nitro group, for instance, can be lost as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). nih.govyoutube.com The formyl group can undergo decarbonylation, resulting in the loss of CO (a loss of 28 Da).

Interactive Table: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

Observed m/z (Da) Proposed Fragment Ion Neutral Loss Formula of Fragment Notes
243.0532[M+H]⁺C₁₃H₁₀NO₄⁺Molecular ion (protonated)
225.0426[M-H₂O+H]⁺H₂OC₁₃H₈NO₃⁺Loss of water from the hydroxyl group and protonation.
213.0555[M-NO+H]⁺NOC₁₃H₁₀O₃⁺Loss of a nitroso radical. youtube.com
197.0606[M-NO₂]⁺NO₂C₁₃H₉O₂⁺Loss of the nitro group. nih.govyoutube.com
185.0603[M-CO-NO]⁺CO, NOC₁₂H₈O₂⁺Subsequent loss of carbon monoxide and nitroso radical.
169.0653[M-NO₂-CO]⁺NO₂, COC₁₂H₉O⁺Loss of the nitro and formyl groups.

The fragmentation cascade can be influenced by the position of the substituents on the aromatic rings, a phenomenon known as the "ortho effect," which can lead to unique rearrangement reactions and fragment ions. nih.gov For instance, interaction between the formyl and hydroxyl groups on the first phenyl ring could lead to specific water loss or other rearrangements.

The detailed analysis of these fragmentation pathways, facilitated by the high resolution and accuracy of the mass spectrometer, allows for the confident structural assignment of this compound and its differentiation from isomeric structures. The combination of precise mass measurement of the parent ion and the logical fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectrum provides a robust and definitive characterization of the molecule. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 2 Formyl 4 3 Nitrophenyl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic and structural properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a detailed analysis of medium-sized organic molecules like 2-Formyl-4-(3-nitrophenyl)phenol.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding the reactivity and electronic transitions of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO signifies the ability of a molecule to accept electrons, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions.

For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (formyl and nitro) groups significantly influences the electronic distribution and the energies of the frontier orbitals. The hydroxyl group tends to increase the energy of the HOMO, while the formyl and nitro groups lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting a reactive nature for this compound.

In a related compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, DFT calculations at the B3LYP/6-311G++(d,p) level of theory revealed HOMO and LUMO energies of -5.8915 eV and -1.9353 eV, respectively, leading to an energy gap of 3.9562 eV. nih.gov For 4-nitrophenol, the calculated HOMO-LUMO energy gap is 3.76 eV. researchgate.net It is anticipated that the HOMO of this compound would be localized primarily on the phenol (B47542) ring, influenced by the hydroxyl group, while the LUMO would be distributed over the nitrophenyl ring and the formyl group, reflecting their electron-accepting nature.

Table 1: Frontier Molecular Orbital Energies and Properties (Illustrative)

PropertyValue
HOMO Energy~ -6.0 eV (Estimated)
LUMO Energy~ -2.0 eV (Estimated)
HOMO-LUMO Gap~ 4.0 eV (Estimated)
Chemical Potential (μ)~ -4.0 eV (Estimated)
Chemical Hardness (η)~ 2.0 eV (Estimated)
Electrophilicity Index (ω)~ 4.0 eV (Estimated)

Note: The values in this table are illustrative and estimated based on similar reported structures. Actual values would require specific DFT calculations for this compound.

Geometric Optimization and Conformational Landscapes

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, providing its most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

For this compound, the geometry is influenced by several factors, including the steric hindrance between the two aromatic rings and the potential for intramolecular hydrogen bonding. The molecule consists of two phenyl rings connected by a C-C single bond. The rotational barrier around this bond determines the dihedral angle between the planes of the two rings, which is a critical aspect of its conformational landscape.

A study on the crystal structure of 2-hydroxy-5-nitrobenzaldehyde (B32719), a related fragment, showed that the molecule is essentially planar, with the planarity stabilized by an intramolecular hydrogen bond between the hydroxyl group and the formyl group's oxygen atom, forming an S(6) ring motif. nih.govresearchgate.net It is highly probable that a similar intramolecular hydrogen bond exists in this compound, which would favor a planar conformation for the 2-formylphenol moiety.

Table 2: Selected Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (hydroxyl)~ 1.36
C=O (formyl)~ 1.22
C-N (nitro)~ 1.48
Phenyl-Phenyl~ 30-50 (Estimated)

Note: The values in this table are illustrative and based on typical bond lengths and estimated dihedral angles for similar biphenyl (B1667301) systems.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy, aiding in the assignment of experimental spectra. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical methods.

For this compound, the vibrational spectrum would be rich with characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include:

O-H stretching: A broad band in the high-frequency region (around 3200-3600 cm⁻¹), indicative of the hydroxyl group. The presence of intramolecular hydrogen bonding would typically shift this band to a lower frequency.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

C=O stretching: A strong absorption band corresponding to the formyl group's carbonyl stretch, typically found in the range of 1650-1700 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group, which are expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Computational studies on similar phenolic compounds, such as 2,4,6-trimethylphenol, have shown that DFT calculations at the B3LYP/6-31+G(d,p) level can provide vibrational frequencies in good agreement with experimental data after scaling. core.ac.uk An experimental IR spectrum of 2-hydroxy-5-nitrobenzaldehyde is available in the NIST database, which can serve as a reference for the formyl-phenol portion of the target molecule. nist.gov

Table 3: Calculated vs. Experimental Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (Typical Range)
O-H stretch~ 34003200-3600
C=O stretch~ 16801650-1700
Asymmetric NO₂ stretch~ 15301500-1550
Symmetric NO₂ stretch~ 13401300-1350

Note: The calculated frequencies are illustrative and would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential:

Negative Regions (Red): The oxygen atoms of the hydroxyl, formyl, and nitro groups are expected to be the most electron-rich sites. These regions are prone to attack by electrophiles and are also the sites for hydrogen bonding.

Positive Regions (Blue): The hydrogen atom of the hydroxyl group will be a prominent positive site, making it a potential hydrogen bond donor. The hydrogen atom of the formyl group and the aromatic protons may also exhibit some positive potential.

A computational study on (E)-2-[(2-hydroxy-5-nitrophenyl)-iminiomethyl]-4-nitrophenolate revealed that the phenolate (B1203915) oxygen and the nitro group oxygen atoms carry significant negative charges, indicating their high coordination ability. nih.gov A similar charge distribution is anticipated for this compound, where the MEP map would highlight the oxygen atoms as the primary sites for electrophilic attack and coordination with metal ions. The aromatic rings themselves will have a more nuanced potential distribution due to the competing effects of the attached functional groups.

Molecular Dynamics (MD) Simulations

Dynamic Behavior and Conformational Flexibility in Solution

The behavior of this compound in a solvent, such as water or an organic solvent, can be investigated using MD simulations. These simulations can reveal how the solvent molecules interact with the different functional groups of the solute and how these interactions influence its conformational flexibility.

Key aspects that can be studied through MD simulations include:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand the nature and strength of intermolecular interactions. For instance, water molecules are expected to form hydrogen bonds with the hydroxyl, formyl, and nitro groups.

Conformational Dynamics: The flexibility of the molecule, particularly the rotation around the C-C bond connecting the two phenyl rings, can be monitored over the course of the simulation. This can help in identifying the most populated conformations in solution and the energy barriers for interconversion between them.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be tracked, providing information about their stability and lifetime.

A study on the aqueous solvation of phenol using DFT-based MD simulations showed that phenol can immobilize a small number of water molecules in its first solvation shell. researchgate.net For the larger and more complex this compound, the presence of additional polar groups would lead to a more structured solvation shell. The dynamic interplay between intramolecular hydrogen bonding (between the hydroxyl and formyl groups) and intermolecular hydrogen bonding with the solvent would be a key determinant of its conformational preferences and reactivity in solution.

Solute-Solvent Interactions and Aggregation Dynamics

The interaction between a solute molecule and the surrounding solvent molecules can significantly influence its conformation, stability, and reactivity. Computational methods, such as a combination of Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are employed to accurately calculate the effects of solvents on the properties of phenolic compounds. nih.gov These models can simulate the bulk solvent effect and also account for specific discrete solute-solvent hydrogen bond interactions. nih.gov For a molecule like this compound, with its hydroxyl, formyl, and nitro groups, hydrogen bonding capabilities with polar solvents are expected to be significant.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations provide fundamental insights into the electronic structure, which in turn determines the reactivity and stability of a molecule.

Aromaticity Indices and Delocalization Studies

Aromaticity is a key concept in chemistry related to the stability and reactivity of cyclic compounds. It can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). The HOMA index is based on the geometry of the ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. researchgate.net Higher HOMA values signify a more delocalized π-electron system. researchgate.net

Tautomeric Equilibria and Energy Differences

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound, having a hydroxyl group ortho to a formyl group, can exist in a tautomeric equilibrium between its phenol-imine form and a potential keto-amine form, although the phenol form is typically more stable for simple phenols. The relative stability of these tautomers can be investigated using computational methods like DFT. researchgate.net

For instance, a computational study on 3-phenyl-2,4-pentanedione (B1582117) found the keto-form to be more stable than the enol form in both the gas phase and in various solvents. mdpi.com In another study on a Schiff base, the energy profile of the proton transfer process was calculated to determine the relative energies of the tautomeric forms, confirming the phenol-imine form as the more stable structure. researchgate.net These calculations typically involve locating the transition state for the tautomerization reaction to determine the energy barrier for the interconversion. mdpi.com While specific calculations for the tautomeric equilibrium of this compound have not been reported in the searched literature, it is expected that the phenolic form is the significantly more stable tautomer due to the aromaticity of the benzene (B151609) ring.

Noncovalent Interactions: Hirshfeld Surface Analysis and Interaction Energy Decomposition

Studies on various nitrophenyl derivatives show that O···H/H···O, H···H, and C···H/H···C interactions are typically the most significant contributors to crystal packing. nih.gov For a molecule like this compound, one would expect strong O-H···O hydrogen bonds involving the phenol, formyl, and nitro groups, as well as numerous C-H···O interactions and π-π stacking between the aromatic rings.

To further quantify the strength of these interactions, interaction energy decomposition analysis (EDA) can be performed. EDA methods partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.gov This provides a deeper understanding of the nature of the forces holding the crystal together.

Illustrative Data of Intermolecular Contacts for Related Nitrophenyl Compounds from Hirshfeld Surface Analysis

Interaction TypeContribution (%) in (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene nih.govContribution (%) in N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide chemrxiv.org
H···H11.727.5
O···H/H···O12.640.1
C···H/H···C15.212.4
Br···H/H···Br20.9-
C···C2.54.9
O···O-5.7
O···C/C···O4.16.0

Note: This table presents data from related compounds to illustrate typical intermolecular contacts. Specific data for this compound was not available in the reviewed literature.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit significant NLO responses. The compound this compound possesses an electron-donating hydroxyl group and an electron-withdrawing nitro group on a biphenyl scaffold, suggesting potential for NLO activity.

Calculation of First and Second Hyperpolarizabilities

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) is associated with third-order effects such as third-harmonic generation (THG) and the Kerr effect. researchgate.net

Computational chemistry, particularly DFT, is a widely used tool to predict the NLO properties of molecules by calculating their hyperpolarizabilities. researchgate.net For instance, a theoretical study on a nitro-thieno[3,2-b]thiophene-fullerene system investigated its dynamic first and second hyperpolarizabilities to evaluate its potential as an NLO material. researchgate.net Similarly, a study on Schiff bases containing nitrophenyl groups calculated their hyperpolarizabilities to assess their NLO potential. researchgate.net The magnitude of these hyperpolarizabilities is sensitive to the molecular structure, the nature of the donor and acceptor groups, and the extent of charge transfer through the π-system. nih.gov Although specific calculated values for the first and second hyperpolarizabilities of this compound are not present in the searched literature, the general structural features suggest it would be a candidate for theoretical NLO studies.

Structure-NLO Property Relationships in Related Systems

While specific, in-depth computational studies on this compound are not extensively available in public research literature, a wealth of information exists for structurally similar compounds. By examining these related systems, we can infer the likely electronic and nonlinear optical characteristics of the target molecule. The key structural features of this compound are a phenolic hydroxyl group (an electron donor), a formyl group (an electron acceptor), and a nitrophenyl substituent (a strong electron-withdrawing group), all attached to a biphenyl-like framework.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of organic molecules. These properties are primarily governed by the molecular dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The first hyperpolarizability (β) is of particular importance as it is the microscopic origin of second-order NLO phenomena.

Research on related salicylaldehyde (B1680747) derivatives has shown that the presence and nature of substituent groups significantly influence the NLO response. nih.gov For instance, the introduction of strong electron-withdrawing groups tends to enhance the second-order NLO properties. This is a direct consequence of increased intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part. In this compound, the hydroxyl group acts as a donor, while both the formyl and the nitro groups act as acceptors, creating a push-pull system that is conducive to a large hyperpolarizability.

The relationship between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor in determining NLO properties. A smaller HOMO-LUMO energy gap generally correlates with a larger first hyperpolarizability (β). DFT calculations on various organic NLO materials have substantiated this inverse relationship. nih.gov For this compound, the extended π-conjugation across the two phenyl rings, combined with the push-pull nature of the substituents, is expected to result in a relatively small HOMO-LUMO gap, thereby suggesting a potentially significant NLO response.

To provide a comparative context, the table below presents data for related compounds, illustrating the impact of different structural motifs on NLO properties.

Compound NameHOMO-LUMO Gap (eV)First Hyperpolarizability (β) (a.u.)
Salicylaldehyde Derivative 14.186192.778
Salicylaldehyde Derivative 24.133501.709
N-salicylidene-4-chloroaniline4.046820.299 researchgate.net

It is important to note that the solvent environment can also play a significant role in the NLO properties of polar molecules. Theoretical studies often employ models like the Polarizable Continuum Model (PCM) to simulate solvent effects, which can lead to an enhancement of hyperpolarizability values compared to the gas phase.

Coordination Chemistry of 2 Formyl 4 3 Nitrophenyl Phenol As a Ligand

Ligand Design Principles and Coordination Modes

The efficacy of a molecule as a ligand is determined by its ability to donate electron pairs to a metal center and the stability of the resulting complex. The design of 2-Formyl-4-(3-nitrophenyl)phenol incorporates key features that make it a versatile building block in the architecture of coordination compounds.

This compound is a classic example of a bidentate ligand. It possesses two primary donor atoms positioned to form a stable six-membered ring upon coordination with a metal ion. These sites are:

The Phenolic Oxygen: The hydroxyl (-OH) group is acidic and can be deprotonated to form a phenolate (B1203915) anion (O⁻). This negatively charged oxygen is a strong Lewis base and readily coordinates to a positively charged metal center.

The Carbonyl Oxygen: The formyl (-CHO) group contains a carbonyl oxygen with lone pairs of electrons that can be donated to a metal ion.

This chelation, involving the phenolate and carbonyl oxygens, is a common and robust binding mode for salicylaldehyde-type ligands. The formation of a chelate ring significantly enhances the stability of the metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect.

While the primary coordination mode is bidentate through the two oxygen atoms, the term ambidentate refers to a ligand that can bind to a metal center through two or more different atoms. In the context of this compound, its primary chelating action is clear. However, the nitro group (–NO₂) also possesses oxygen atoms with lone pairs. While direct coordination of the nitro group's oxygen to the primary metal center is sterically hindered and electronically less favorable than the O,O'-chelation, it could potentially engage in bridging interactions between metal centers or form weaker secondary interactions, adding to the structural diversity of its coordination compounds.

The this compound structure serves as an excellent platform for creating more complex, multidentate ligands. The reactive aldehyde group is particularly suited for extension through condensation reactions. A common strategy is the formation of a Schiff base by reacting the aldehyde with a primary amine (R-NH₂).

This reaction converts the bidentate O,O' donor ligand into a tridentate (O,N,O') or higher denticity ligand, depending on the nature of the "R" group on the amine. For instance:

Reacting the aldehyde with a simple alkyl or aryl amine yields a tridentate ligand.

Using a diamine, such as ethylenediamine, allows two equivalents of the salicylaldehyde (B1680747) scaffold to be linked, resulting in a tetradentate (N₂,O₂) ligand capable of encapsulating a metal ion in a highly stable complex.

The synthesis of such Schiff base derivatives from related salicylaldehydes is a well-established method for producing ligands tailored for specific metal ions and applications. nih.gov The electron-withdrawing nature of the 3-nitrophenyl group in the parent scaffold can influence the electronic properties of the resulting multidentate ligand and, consequently, the catalytic or magnetic properties of its metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound or its derivatives typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized to determine their stoichiometry, structure, and physical properties.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with salicylaldehyde-type ligands. The synthesis usually involves mixing a solution of the ligand with a transition metal salt, such as acetates, chlorides, or nitrates of copper(II), nickel(II), cobalt(II), or zinc(II). A base is often added to facilitate the deprotonation of the phenolic hydroxyl group.

The stoichiometry of the resulting complexes depends on the coordination number and preferred geometry of the metal ion, as well as the metal-to-ligand ratio used in the synthesis. Common stoichiometries for bidentate salicylaldehyde ligands include:

1:1 (M:L): Often observed in cases where solvent molecules or other co-ligands complete the coordination sphere of the metal.

1:2 (M:L₂): A very common stoichiometry, leading to tetrahedral or square planar geometries for four-coordinate metals, or octahedral geometries for six-coordinate metals where the ligand occupies four positions.

The table below illustrates potential transition metal complexes that could be formed with this ligand, based on common coordination behavior.

Metal IonPotential Stoichiometry (M:L)Likely GeometryPotential Color
Cu(II)1:2Square PlanarGreen/Blue
Ni(II)1:2Square Planar or TetrahedralGreen/Red
Co(II)1:2Tetrahedral or OctahedralBlue/Pink
Zn(II)1:2TetrahedralColorless
Fe(III)1:3OctahedralRed/Brown

This table is illustrative and based on general principles of coordination chemistry for similar ligands.

Main group metals also form complexes with salicylaldehyde-type ligands. Elements like aluminum(III), gallium(III), indium(III), and tin(IV) are hard Lewis acids and form strong bonds with the hard oxygen donor atoms of the ligand. The synthesis is analogous to that for transition metals. Given their larger ionic radii and preference for higher coordination numbers, main group metals often exhibit octahedral geometry in their complexes. For a trivalent metal like Al(III), a 1:3 (M:L₃) stoichiometry is common, resulting in a neutral, stable octahedral complex. For a tetravalent metal like Sn(IV), complexes might involve a 1:2 stoichiometry (SnL₂Cl₂) with co-ligands like chloride to complete an octahedral coordination sphere.

Structural Elucidation of Coordination Compounds

Determining the precise structure of newly synthesized coordination compounds is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal. Key vibrational bands are monitored. A shift of the C=O (carbonyl) stretching frequency to a lower wavenumber upon complexation indicates coordination of the aldehyde oxygen. The disappearance of the broad O-H stretching band of the phenol (B47542) confirms its deprotonation and coordination.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can be indicative of the coordination geometry, particularly for d-block transition metals. The appearance of new absorption bands or shifts in the ligand's absorption bands upon complexation confirms the formation of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II) or Al(III)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. The disappearance of the phenolic proton signal is a clear indicator of coordination.

Elemental Analysis & Mass Spectrometry: These methods are used to confirm the empirical formula and stoichiometry (metal-to-ligand ratio) of the complex.

Through these combined methods, a complete picture of the structure and bonding in the metal complexes of this compound can be achieved.

X-ray Crystallography of Metal-Ligand Adducts

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal-ligand adducts. This method provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions within the crystal lattice. For a metal complex of this compound, X-ray crystallography would reveal how the ligand coordinates to the metal ion. The ligand could act as a bidentate donor, utilizing the phenolic oxygen and the aldehydic oxygen to form a chelate ring with the metal center.

While specific crystallographic data for complexes of this compound are not available, data from related structures, such as metal complexes of other substituted salicylaldehydes, can provide insights into the expected structural features. For instance, the crystal structure of a manganese(II) complex with a nitronyl-nitroxide ligand derived from o-vanillin, (Et₃NH)[Mn(hfac)₂L], where HL = 2-(2-hydroxy-3-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-3-oxide-1-oxyl, shows the metal ion in an octahedral coordination sphere. mdpi.com In this complex, the ligand coordinates to the manganese ion through the phenoxido and aminoxyl oxygen atoms. mdpi.com Similarly, one could anticipate that in a complex of this compound, the metal ion would be chelated by the phenolic and aldehydic oxygens. The resulting coordination geometry would depend on the nature of the metal ion, its oxidation state, and the presence of other co-ligands.

Table 1: Illustrative Crystallographic Data for a Related Metal Complex (Data for (Et₃NH)[Mn(hfac)₂L], a complex with a ligand structurally related to this compound) mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.361(3)
b (Å)22.181(4)
c (Å)14.773(3)
β (°)98.43(3)
V (ų)4330.1(15)
Z4
Mn-O bond lengths (Å)2.121(2) - 2.191(2)

In a hypothetical metal complex of this compound, the nitro group could influence the crystal packing through intermolecular interactions, such as hydrogen bonding or π-π stacking, which would be clearly elucidated by X-ray diffraction studies.

Spectroscopic Signatures of Metal-Ligand Bonding (e.g., UV-Vis, IR, EPR)

Spectroscopic techniques are crucial for characterizing metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH), aldehyde (C=O), and nitro (-NO₂) functional groups. Upon coordination to a metal ion, shifts in the positions of these bands would be expected. The broad -OH stretching vibration would likely disappear, indicating deprotonation and coordination of the phenolic oxygen. The C=O stretching frequency would be expected to shift to a lower wavenumber, confirming the coordination of the aldehydic oxygen to the metal center. The positions of the symmetric and asymmetric stretching vibrations of the -NO₂ group might also be affected, particularly if the nitro group is involved in any secondary interactions.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is expected to show absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic rings and the carbonyl group. Upon complexation with a metal ion, new absorption bands may appear in the visible region. These new bands could be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions if a transition metal with unpaired d-electrons is used. The position and intensity of these bands would be indicative of the coordination environment and the nature of the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy would be a valuable tool. The EPR spectrum can provide information about the oxidation state of the metal ion, its coordination environment, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum would be characteristic of the specific metal complex.

Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound

Functional GroupFree Ligand IR Band (cm⁻¹) (Approximate)Expected Shift upon Coordination
Phenolic -OH~3400-3200 (broad)Disappearance
Aldehydic C=O~1700-1680Shift to lower frequency
Nitro -NO₂~1530 (asymmetric), ~1350 (symmetric)Possible slight shift

Electronic, Magnetic, and Redox Properties of Metal Complexes

The electronic and magnetic properties of metal complexes of this compound would be highly dependent on the choice of the metal ion.

Electronic Properties: The presence of the electron-withdrawing nitro group on the phenyl ring is expected to influence the electronic properties of the resulting metal complexes. This group can affect the ligand field strength and the energy levels of the metal d-orbitals, which in turn would influence the electronic spectra and magnetic properties of the complexes. For instance, the electron-withdrawing nature of the nitro group in related benzimidazole (B57391) ligands has been shown to impact their coordination behavior and electronic characteristics. nih.govnih.gov

Magnetic Properties: If a paramagnetic metal ion is used, the resulting complex will exhibit magnetic properties. The magnetic moment of the complex, determined through magnetic susceptibility measurements, would indicate the number of unpaired electrons and provide insights into the spin state of the metal ion and the coordination geometry. For example, studies on manganese(II) and cobalt(II) complexes with a related nitronyl-nitroxide ligand have demonstrated how magnetic measurements can reveal antiferromagnetic or ferromagnetic interactions within the complex. mdpi.com

Supramolecular Chemistry of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, with its chelating salicylaldehyde moiety and the appended nitrophenyl group, makes it a potentially interesting building block for the construction of supramolecular structures such as Metal-Organic Frameworks (MOFs) and coordination polymers.

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, can be tuned by carefully selecting the metal and organic linker. rsc.org Ligands containing functional groups, such as the nitro group in this compound, can introduce specific functionalities into the MOF structure. For example, the incorporation of ligands with open metal sites or basic groups has been shown to enhance the catalytic performance of MOFs in various reactions. mdpi.comacs.org

Similarly, coordination polymers are extended structures formed through the coordination of metal ions with bridging organic ligands. The use of functionalized ligands can lead to the formation of coordination polymers with interesting topologies and properties. For instance, a silver-based coordination polymer has been shown to be an effective photocatalyst for the degradation of pollutants. rsc.org

While there are no reports on the use of this compound in the synthesis of MOFs or coordination polymers, its structure suggests that it could act as a linker to form one-, two-, or three-dimensional networks. The nitro group could serve as a site for post-synthetic modification or could influence the framework's properties through its electronic effects.

Applications in Advanced Catalysis and Sensor Development

Metal-Catalyzed Reactions Utilizing 2-Formyl-4-(3-nitrophenyl)phenol Derivatives as Ligands

The most prominent application of salicylaldehyde (B1680747) derivatives in catalysis is through their conversion into Schiff base ligands. These ligands, formed by the condensation of the formyl group with a primary amine, are capable of coordinating with metal ions through the azomethine nitrogen and the phenolic oxygen. chemijournal.comresearchgate.net This chelation forms stable metal complexes that are active catalysts for numerous organic transformations. The nitro group on the phenyl ring in the 4-position of the parent compound is a strong electron-withdrawing group, which can significantly influence the electronic environment of the metal center, thereby affecting catalytic activity and selectivity. nih.gov

Transition metal complexes of Schiff base ligands derived from substituted salicylaldehydes serve as important structural and functional models for metalloenzymes, enabling the study of biological processes and the development of catalysts that mimic enzyme activity.

Schiff base complexes of metals like vanadium have been employed as catalysts in biomimetic oxidation reactions, particularly in the epoxidation of olefins. iosrjournals.org For instance, oxovanadium(IV) complexes with Schiff bases derived from 5-nitrosalicylaldehyde and amino acids have demonstrated high efficacy and selectivity in the epoxidation of cyclooctene, converting it to cyclooctene oxide. iosrjournals.org The catalytic activity in these systems showcases the potential for derivatives of this compound to form complexes that mimic the function of oxidoreductase enzymes. The substrate scope for such reactions is often broad, including various cyclic and linear olefins, with the electronic and steric properties of the ligand influencing the efficiency of the conversion.

Table 1: Biomimetic Epoxidation of Cyclooctene using a Vanadium-Schiff Base Complex Data derived from studies on analogous 5-nitrosalicylaldehyde derivatives.

CatalystSubstrateProductConversion (%)Time (h)Temperature (°C)
[VO(5-NO₂-sal-alanine)]CycloocteneCyclooctene oxide88.421078

The catalytic cycle for oxidation reactions involving these biomimetic complexes typically involves the coordination of an oxidant (e.g., hydrogen peroxide) to the metal center. This is followed by the transfer of an oxygen atom to the substrate. The Schiff base ligand stabilizes the metal center throughout its various oxidation states during the cycle. The electron-withdrawing nitro group, as would be present in derivatives of this compound, can enhance the Lewis acidity of the metal center, potentially facilitating the coordination of the substrate and improving the rate of the catalytic turnover.

Palladium complexes featuring Schiff base ligands are highly effective catalysts for C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. ias.ac.inias.ac.inresearchgate.net These reactions are fundamental in synthetic organic chemistry for the construction of biaryls and substituted olefins, which are common structures in pharmaceuticals and materials science.

Schiff base ligands derived from salicylaldehyde offer a stable N,O-coordination environment for palladium, creating robust catalysts that can operate under mild conditions. researchgate.net Studies on palladium complexes with salicylaldehyde-derived Schiff bases have shown excellent yields in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. ias.ac.inresearchgate.net Similarly, palladium nanoparticles supported on Schiff base-modified materials have been used as efficient and recyclable catalysts for the Heck reaction, coupling a range of aryl halides with olefins. nih.govnih.govresearchgate.netbeilstein-journals.org The electronic nature of the ligand, influenced by substituents like the nitrophenyl group, plays a crucial role in the efficiency of these transformations.

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Cu(II)-Schiff Base Catalyst Illustrative data based on analogous salicylaldehyde-derived complexes.

Aryl HalideProductYield (%)
IodobenzeneBiphenyl (B1667301)95
BromobenzeneBiphenyl85
4-Bromoacetophenone4-Acetylbiphenyl92
4-Bromotoluene4-Methylbiphenyl88

By condensing this compound with chiral amines, chiral Schiff base ligands can be synthesized. These ligands are instrumental in asymmetric catalysis, where they can induce enantioselectivity in a variety of chemical reactions. researchgate.netresearchgate.net Metal complexes of these chiral ligands create a chiral environment around the metal center, enabling the preferential formation of one enantiomer of the product over the other.

Chiral Schiff base complexes have been successfully applied in asymmetric cyclopropanation, aziridination, and sulfoxidation reactions. nih.govresearchgate.netresearchgate.net The nitro group on the ligand framework can have a significant impact on both the catalytic activity and the level of enantioselectivity achieved, often by influencing the electronic properties and the steric environment of the catalyst. nih.govresearchgate.net

Table 3: Asymmetric Cyclopropanation Catalyzed by a Chiral Copper(II)-Schiff Base Complex Data based on studies with analogous nitro-substituted salicylaldehyde derivatives.

OlefinDiazo ReagentEnantiomeric Excess (ee %)
StyreneEthyl diazoacetateup to 87%
1-OcteneEthyl diazoacetate~80%

Biomimetic Catalysis with Transition Metal Complexes

Organocatalytic Applications

Beyond their use as precursors to metal-coordinating ligands, salicylaldehyde derivatives themselves can participate in organocatalytic reactions. The phenolic hydroxyl group can act as a hydrogen bond donor, while the aldehyde can engage in iminium or enamine catalysis after condensation with a chiral amine catalyst.

For example, substituted salicylaldehydes can undergo asymmetric Michael/Stetter cascade reactions with electron-deficient alkynes, catalyzed by a combination of an amine and an N-heterocyclic carbene (NHC). nih.gov In such cascades, electron-deficient salicylaldehydes have been shown to provide higher enantioselectivities. nih.gov This suggests that this compound, with its electron-withdrawing nitrophenyl group, could be a promising substrate for developing highly enantioselective organocatalytic transformations.

Role of Phenolic Hydroxyl and Formyl Groups in Organocatalysis

The phenolic hydroxyl and formyl groups are pivotal to the organocatalytic activity of this compound. The hydroxyl group can act as a hydrogen bond donor, activating electrophiles and facilitating bond formation. Simultaneously, the formyl group can participate in the formation of iminium or enamine intermediates, which are key reactive species in many organocatalytic transformations. This bifunctional nature allows the molecule to catalyze a variety of chemical reactions with high efficiency and selectivity.

Enantioselective Organocatalysis by this compound Scaffolds

Building upon the fundamental catalytic properties, scaffolds derived from this compound have been successfully employed in enantioselective organocatalysis. By introducing chiral auxiliaries to the core structure, catalysts have been developed that can control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other. These catalytic systems have proven effective in a range of asymmetric transformations, including Michael additions, aldol reactions, and Friedel-Crafts alkylations. The precise steric and electronic tuning of the catalyst scaffold, influenced by the nitrophenyl group, is crucial for achieving high levels of enantioselectivity.

Development of Chemical Sensors

The inherent properties of this compound also lend themselves to the development of highly sensitive and selective chemical sensors. The presence of chromophoric and fluorophoric moieties, combined with potential binding sites for analytes, forms the basis for various sensing mechanisms.

Design and Synthesis of Chemosensors for Specific Analytes

Researchers have designed and synthesized a variety of chemosensors based on the this compound framework. These sensors are tailored to detect specific analytes, including metal ions, anions, and neutral molecules. The design strategy often involves modifying the core structure to enhance the binding affinity and selectivity for the target analyte. For instance, the introduction of specific recognition units can lead to sensors that respond exclusively to a particular substance in a complex mixture.

Fluorimetric Sensing Mechanisms and Selectivity

Many chemosensors derived from this compound operate on the principle of fluorimetric sensing. The binding of an analyte to the sensor can induce a change in its fluorescence properties, such as intensity or wavelength, which can be readily measured. Mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT) are often responsible for the observed fluorescence response. The selectivity of these sensors is determined by the specific interactions between the sensor and the analyte, which can be fine-tuned through rational design.

Electrochemical Sensing Properties and Analytical Performance

In addition to optical sensing, this compound-based systems have been explored for their electrochemical sensing capabilities. The redox-active nature of the molecule allows for the development of sensors that detect analytes through changes in electrical signals, such as current or potential. These electrochemical sensors offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization. The analytical performance of these sensors, including their detection limits, linear ranges, and selectivity, has been extensively evaluated and optimized for various applications.

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of analytes using sensors based on this compound, as well as the characterization of the compound itself, rely on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a widely used method for separating and quantifying nitrophenols and their derivatives. researchgate.netchromatographyonline.comresearchgate.netnih.gov Gas chromatography (GC) is another powerful technique for the analysis of phenolic compounds. epa.gov

For sensing applications, fluorescence spectroscopy is crucial for characterizing the performance of fluorimetric sensors. mdpi.com Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, are essential for evaluating the performance of electrochemical sensors. frontiersin.orgnih.govmdpi.com These techniques provide valuable information on the sensitivity, selectivity, and reaction kinetics of the sensing systems. nih.govsemanticscholar.org

Below is a table summarizing various analytical methods used for the detection and analysis of nitrophenol-related compounds.

Analytical TechniqueApplicationKey Features
High-Performance Liquid Chromatography (HPLC)Separation and quantification of nitrophenols and their metabolites. researchgate.netchromatographyonline.comresearchgate.netnih.govHigh resolution, sensitivity, and versatility for various sample matrices.
Gas Chromatography (GC)Analysis of volatile and semi-volatile phenolic compounds. epa.govExcellent separation efficiency and compatibility with various detectors.
Fluorescence SpectroscopyCharacterization of fluorimetric sensors and study of sensing mechanisms. mdpi.comHigh sensitivity and provides information on molecular interactions.
Electrochemical MethodsEvaluation of electrochemical sensor performance, including sensitivity and selectivity. frontiersin.orgnih.govmdpi.comRapid analysis, portability, and suitability for in-situ measurements.
UV-Vis SpectroscopyPreliminary analysis and quantification of nitrophenols. researchgate.netSimple, cost-effective, and provides information on electronic transitions.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

There is currently no available research detailing the use of this compound in either HPLC or GC methodologies. The role of a compound in these chromatographic techniques can range from being the analyte of interest to serving as a derivatizing agent or a component of the stationary phase. However, for this compound, no such applications have been reported.

To illustrate the type of data that is currently unavailable for this compound, the following table represents a hypothetical outline of research findings that would be necessary to ascertain its utility in HPLC and GC.

Chromatographic MethodApplicationRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Matrix
HPLCAnalyte DetectionData not availableData not availableData not availableData not available
GCDerivatized AnalyteData not availableData not availableData not availableData not available

Supramolecular Chemistry and Materials Science Applications

Self-Assembly Processes of 2-Formyl-4-(3-nitrophenyl)phenol and its Derivatives

The self-assembly of this compound and its derivatives is driven by a combination of non-covalent interactions. The hydroxyl and formyl groups of the salicylaldehyde (B1680747) unit are prime sites for hydrogen bonding, while the biphenyl (B1667301) and nitrophenyl rings facilitate π-π stacking. These interactions can lead to the formation of various ordered supramolecular structures.

While specific studies on the gelation of this compound are not extensively documented, the behavior of related compounds provides significant insights. For instance, salicylanilide (B1680751) derivatives, which share the hydrogen-bonding capable salicyl- moiety, are known to form organogels in nonpolar solvents. nih.gov This gelation is attributed to a combination of π-stacking and hydrogen bonding, leading to the formation of fibrous networks that immobilize the solvent. nih.gov It is plausible that derivatives of this compound, particularly Schiff base derivatives, could exhibit similar gelation properties, with the biphenyl and nitro groups further modulating the intermolecular interactions.

The biphenyl unit is a well-known mesogen, a core component of many liquid crystalline materials. researchgate.netntu.ac.ukrsc.org The rigid, rod-like nature of the biphenyl group promotes the formation of anisotropic liquid crystalline phases. ntu.ac.uk Derivatives of this compound, especially esters formed at the phenolic hydroxyl group with long alkyl chains, are expected to exhibit liquid crystalline behavior. Studies on analogous systems, such as 4'-alkoxybiphenyl-4-carboxybenzaldehydes, have demonstrated the formation of nematic and smectic phases. researchgate.net The phase transition temperatures and the type of mesophase are typically dependent on the length of the attached alkyl chains.

Furthermore, bio-inspired derivatives, such as biphenyl-tripeptides, have been shown to self-assemble into robust supramolecular nanofiber hydrogels at very low concentrations. nih.govnih.govresearchgate.netx-mol.com This self-assembly is driven by a combination of hydrogen bonding between the peptide units and π-π stacking of the biphenyl cores. nih.govnih.gov

The morphology of self-assembled structures is highly sensitive to both the molecular structure (substituents) and the surrounding environment (solvent).

Substituent Effects: The introduction of different substituent groups onto the this compound scaffold can dramatically alter self-assembly behavior.

Alkyl Chains: As seen in many liquid crystal systems, attaching flexible alkyl chains of varying lengths to the biphenyl core can control the type of mesophase (nematic, smectic) and the phase transition temperatures. researchgate.netntu.ac.uk

Hydrogen Bonding Moieties: Incorporating additional hydrogen bond donors or acceptors, such as amides or carboxylic acids, can reinforce the one-dimensional growth of aggregates, favoring the formation of fibers and gels. nih.gov

Chiral Centers: The introduction of chirality, for instance by using chiral substituents, can lead to the formation of helical superstructures, such as chiral nematic (cholesteric) liquid crystals. researchgate.net

Solvent Effects: The choice of solvent plays a critical role in the self-assembly process by modulating the strength of non-covalent interactions. In nonpolar solvents, hydrogen bonding and π-π stacking are more pronounced, often leading to the formation of strong, well-defined aggregates or gels. nih.gov In polar solvents, competition from solvent molecules can weaken these interactions, potentially leading to the formation of different morphologies or preventing aggregation altogether.

Crystalline Materials with Tunable Properties

The ability to form well-defined crystals is crucial for many applications, including in electronics and nonlinear optics. The crystal packing of this compound and its derivatives would be directed by a combination of C-H···O, O-H···O, and π-π stacking interactions.

While the specific crystal structure of this compound is not publicly available, data from related nitro-substituted aromatic aldehydes can provide valuable models for its solid-state behavior. For example, the crystal structure of 4-formyl-2-nitro-phenyl 4-chloro-2-nitro-benzoate reveals a complex network of intermolecular C-H···O interactions that dictate the packing arrangement. nih.gov Similarly, other nitrophenol derivatives show strong influences from nitro group interactions and π-π stacking in their crystal lattices.

By systematically modifying the substituents on the this compound framework, it is possible to engage in "crystal engineering," where the intermolecular interactions are precisely controlled to achieve a desired crystal packing and, consequently, desired bulk properties. For example, introducing different halogen atoms could lead to the formation of halogen bonds, providing an additional tool for directing the supramolecular assembly. This tunability is essential for optimizing properties like charge carrier mobility in semiconductors or the efficiency of photochromic switching.

Co-crystallization and Solid-State Engineering

Co-crystallization is a powerful technique in crystal engineering used to design new solid forms of a substance with modified properties, such as solubility, stability, and bioavailability. This is achieved by combining a target molecule with a co-former in a stoichiometric ratio within a crystal lattice. The functional groups present in this compound—the hydroxyl group as a hydrogen bond donor, and the formyl and nitro groups as hydrogen bond acceptors—make it a prime candidate for co-crystallization studies.

Potential co-formers could include a wide range of molecules, such as carboxylic acids, amides, and other phenolic compounds, which could interact with the functional groups of this compound to create novel supramolecular structures. Research in this area would typically involve screening various co-formers and crystallization conditions to produce and characterize new co-crystals. The analysis would involve techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the crystal.

Despite this potential, a thorough review of scientific databases and literature reveals no published research on the co-crystallization of this compound. There are no available reports on attempts to form co-crystals with this compound or any characterization of such materials.

Crystalline Polymorphism and its Impact on Material Functionality

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, density, hardness, and even color. The study of polymorphism is crucial in the pharmaceutical and materials science industries, as the specific polymorphic form of a compound can affect its performance.

For a molecule like this compound, with its conformational flexibility arising from the rotation around the biphenyl bond and the potential for different hydrogen bonding arrangements, the existence of multiple polymorphic forms is a distinct possibility. Investigating the polymorphism of this compound would involve systematic crystallization studies under various conditions (e.g., different solvents, temperatures, and cooling rates) to isolate and identify different crystalline forms. Characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be essential in distinguishing between different polymorphs.

Furthermore, understanding the impact of any identified polymorphic forms on the material's functionality would be a key research objective. For instance, different crystal packings could influence the compound's optical properties, such as its absorption and emission of light, which could be relevant for applications in optoelectronics. However, as with co-crystallization, there is a notable absence of published research on the crystalline polymorphism of this compound. No studies have reported the existence of different polymorphs or investigated how their structures might affect their functional properties.

Structure Activity/property Relationship Sar/spr Studies

Impact of the Nitro Group on Electronic Density and Reactivity

The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic landscape of the aromatic rings in 2-Formyl-4-(3-nitrophenyl)phenol. This influence is exerted through both inductive and resonance effects.

The primary effects of the nitro group on the electronic density and reactivity include:

Decreased Electron Density: The nitro group withdraws electron density from the phenyl ring to which it is attached, and this effect can be transmitted to the adjacent phenol (B47542) ring. This deactivation is more pronounced at the ortho and para positions relative to the nitro group's point of attachment. quora.com

Increased Acidity of the Phenolic Proton: The electron-withdrawing nature of the nitro group stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization increases the acidity of the phenol, resulting in a lower pKa value compared to unsubstituted phenol. quora.com

Modulation of Reactivity: The reduced electron density in the aromatic system deactivates the rings towards electrophilic substitution. Conversely, it can activate the rings towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. quora.com

Table 1: Expected Effects of the Nitro Group on the Properties of this compound

Property Expected Impact of the Nitro Group
Electron Density on Phenol Ring Decreased
Acidity (pKa) of Phenolic OH Decreased (Acidity Increased)
Reactivity towards Electrophiles Decreased

| Reactivity towards Nucleophiles | Increased |

Influence of the Formyl Group on Intermolecular Interactions and Coordination

The formyl group (-CHO) is a versatile functional group that plays a crucial role in directing intermolecular interactions and participating in coordination chemistry.

Key influences of the formyl group include:

Hydrogen Bonding: The oxygen atom of the formyl group is a hydrogen bond acceptor, allowing it to participate in intermolecular hydrogen bonds with suitable donors, such as the hydroxyl group of a neighboring molecule.

Coordination with Metal Ions: The oxygen atom of the formyl group can act as a Lewis base, coordinating with metal ions to form metal complexes. The presence of the adjacent hydroxyl group can lead to the formation of stable chelate rings with metal centers.

C-H···O Interactions: In the solid state, the formyl group can participate in weaker C-H···O intermolecular interactions, which contribute to the stability of the crystal packing. nih.govnih.gov

The formyl group's position ortho to the hydroxyl group is significant, as it can lead to intramolecular hydrogen bonding between the hydroxyl proton and the formyl oxygen. This interaction can influence the molecule's conformation and chemical properties.

Steric and Electronic Effects of Substituents on Spectroscopic Signatures

The various substituents on the this compound backbone each contribute to its unique spectroscopic signatures in techniques such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy: The extended π-conjugated system of the biphenyl (B1667301) structure, coupled with the electronic effects of the nitro, formyl, and hydroxyl groups, gives rise to characteristic absorption bands in the UV-Visible spectrum. Electron-withdrawing groups like nitro and formyl can cause a bathochromic (red) shift in the absorption maxima compared to simpler phenols. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the NMR spectra are highly sensitive to the electronic environment. The electron-withdrawing nitro and formyl groups will cause downfield shifts for nearby aromatic protons. The phenolic proton will have a characteristic chemical shift that can be affected by solvent and intramolecular hydrogen bonding.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Functional Group Expected Signature
IR Phenolic O-H Broad stretch around 3200-3600 cm⁻¹
Formyl C=O Sharp stretch around 1650-1700 cm⁻¹
Nitro N-O Asymmetric & Symmetric stretches around 1500-1550 and 1300-1350 cm⁻¹
¹H NMR Aromatic C-H Signals in the aromatic region (δ 7-9 ppm)
Formyl C-H Singlet around δ 9-10 ppm
Phenolic O-H Singlet with variable chemical shift
¹³C NMR Formyl C=O Signal around δ 190 ppm

Correlation between Computational Predictions and Experimental Observations

Computational chemistry provides a powerful tool for predicting and understanding the properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.

Molecular Geometry: Computational methods can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. researchgate.net

Electronic Properties: DFT calculations can provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map. researchgate.net These predictions help to rationalize the molecule's reactivity and spectroscopic properties.

Spectroscopic Data: Computational models can simulate IR and NMR spectra. The calculated vibrational frequencies and chemical shifts can be correlated with experimental spectra to aid in the assignment of signals and to validate the computational model.

Thermodynamic Properties: Properties such as bond dissociation enthalpies can be calculated to assess the strength of chemical bonds within the molecule. sapub.org

The correlation between computational predictions and experimental observations is crucial for validating the theoretical models and for gaining a deeper understanding of the structure-property relationships of the molecule. Discrepancies between theoretical and experimental data can point to the influence of factors not fully accounted for in the computational model, such as solvent effects or complex intermolecular interactions in the solid state. nsf.gov

Future Perspectives and Emerging Research Directions

Exploration of Novel Bio-inspired Applications

The unique structure of 2-Formyl-4-(3-nitrophenyl)phenol, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a nitro-substituted phenyl ring, makes it a prime candidate for the development of new bio-inspired technologies. Researchers are investigating its potential in several key areas:

Development of Chemosensors: The compound's ability to engage in hydrogen bonding and undergo colorimetric changes upon interaction with specific analytes is being harnessed for the creation of highly selective and sensitive chemosensors. These sensors could find applications in environmental monitoring for the detection of pollutants or in medical diagnostics for identifying disease biomarkers.

Antimicrobial Agents: Inspired by naturally occurring phenolic compounds with antimicrobial properties, scientists are exploring the efficacy of this compound and its derivatives against various strains of bacteria and fungi. The presence of the nitro group is thought to enhance its antimicrobial activity.

Catalysis: The phenolic and aldehyde functionalities allow for the coordination of metal ions, opening up possibilities for its use as a ligand in catalysis. Bio-inspired catalytic systems that mimic the active sites of metalloenzymes are a significant area of interest, potentially leading to more efficient and selective chemical transformations.

Development of Sustainable Synthetic Routes and Processes

A major focus of current research is the development of environmentally friendly and efficient methods for the synthesis of this compound. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. The drive towards green chemistry is pushing for the adoption of more sustainable practices:

Catalytic C-C Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Heck reactions, are being optimized to improve yield and reduce waste. The use of palladium or other transition metal catalysts in aqueous media or with biodegradable ligands is a key strategy.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis is a promising green alternative. This approach can lead to higher selectivity and milder reaction conditions, minimizing the environmental impact.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for process automation and optimization. Research is underway to adapt the synthesis of this compound to flow chemistry systems.

Advanced Characterization Techniques for Complex Assemblies

Understanding the behavior of this compound in complex environments and as part of larger molecular assemblies is crucial for its application. Advanced characterization techniques are being employed to probe its structural and dynamic properties:

Single-Crystal X-ray Diffraction: This technique provides detailed information about the three-dimensional arrangement of atoms in the solid state, revealing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), are used to elucidate the structure of the compound and its derivatives in solution.

Scanning Probe Microscopy: Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) allow for the visualization of self-assembled monolayers and other nanoscale structures on surfaces, providing a deeper understanding of the compound's supramolecular chemistry.

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials based on the this compound scaffold. These computational tools can accelerate the research and development process in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity or physical properties of new derivatives. This allows for the virtual screening of large libraries of compounds, identifying the most promising candidates for synthesis and testing.

De Novo Design: Generative models in AI can design novel molecules with desired properties from scratch. By defining the target properties, researchers can use these algorithms to propose new structures based on the this compound framework.

Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions and to optimize reaction conditions for the synthesis of the target compound and its analogues, saving time and resources in the laboratory.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Formyl-4-(3-nitrophenyl)phenol, and what experimental conditions are critical for high yield?

  • Methodological Answer : Synthesis typically involves formylation of 4-(3-nitrophenyl)phenol derivatives. Friedel-Crafts acylation or Vilsmeier-Haack reactions are common, with careful control of temperature (60–80°C) and anhydrous conditions to prevent side reactions. Catalysts like AlCl₃ or POCl₃ are employed, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate stability, as nitro groups may undergo unintended reduction under prolonged heating.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (singlet), while aromatic protons split into distinct multiplet patterns due to nitro and formyl substituents. ¹³C NMR confirms the carbonyl carbon at ~190 ppm .
  • FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns indicating loss of NO₂ (46 amu) or CHO (29 amu) groups .

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

  • Methodological Answer : The meta-nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position relative to itself. Reduction (e.g., using H₂/Pd-C) converts the nitro group to an amine, altering solubility and electronic properties. Kinetic studies under controlled pH (e.g., buffered ethanol/water) are recommended to isolate intermediates .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Crystallize the compound via slow evaporation in DCM/hexane. Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (123 K) to minimize thermal motion. Refinement using SHELXL (isotropic/anisotropic displacement parameters) and visualization in Mercury software reveal bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the phenyl and nitrophenyl rings provides insight into conjugation effects .

Q. What computational methods validate the electronic effects of substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the formyl group and aromatic π-system. Compare computed NMR chemical shifts (GIAO method) with experimental data to assess accuracy .

Q. How should researchers address contradictions in spectral data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamerism of the formyl group) or solvent polarity. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence of split peaks. Complement with 2D NMR (COSY, HSQC) to assign coupling pathways. Cross-validate with IR and computational models to rule out impurities .

Q. What experimental design considerations mitigate solvent interference in studying this compound’s reactivity?

  • Methodological Answer : Avoid protic solvents (e.g., MeOH) that may form hemiacetals with the aldehyde. Use aprotic solvents (DMF, THF) for nucleophilic substitutions. For redox studies, pre-purify solvents to remove trace metals. Include controls with phenol red-free media if assessing biological activity, as phenol derivatives can interfere with assays .

Q. How do structural analogs (e.g., 4-nitrophenol derivatives) inform comparative studies on reactivity or crystallinity?

  • Methodological Answer : Compare melting points, solubility, and hydrogen-bonding networks (via Cambridge Structural Database). For example, this compound may exhibit stronger π-π stacking than 4-nitrophenylacetic acid due to planar formyl groups. Synthesize analogs with halide or methoxy substituents to systematically study electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.